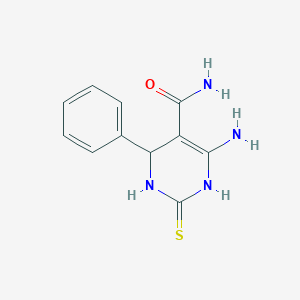

6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a heterocyclic compound with a molecular formula of C11H12N4OS and a molecular weight of 248.31 g/mol . This compound is known for its unique structure, which includes a tetrahydropyrimidine ring substituted with amino, phenyl, and sulfanylidene groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name |

6-amino-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c12-9-7(10(13)16)8(14-11(17)15-9)6-4-2-1-3-5-6/h1-5,8H,12H2,(H2,13,16)(H2,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSNXHHXTFXPDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=C(NC(=S)N2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396715 | |

| Record name | 6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98011-28-0 | |

| Record name | 6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemical Structure and Properties

6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS: 98011-28-0) is characterized by a complex heterocyclic structure featuring a tetrahydropyrimidine core with specific functional groups at defined positions. The compound has a molecular formula of C₁₁H₁₂N₄OS and a molecular weight of 248.31 g/mol. The structural arrangement includes a phenyl group at the 4-position, an amino group at the 6-position, a carboxamide moiety at the 5-position, and a sulfanylidene (thioxo) group at the 2-position.

Physical characterization reveals that this compound exists as a solid with a melting point range of 234-236°C. The specific spatial configuration of the molecule contributes to its unique chemical reactivity and potential biological activity. In certain preparations, the compound may be isolated in its stereochemically pure (4R)-configuration, indicating a chiral center at the 4-position where the phenyl group is attached to the tetrahydropyrimidine ring.

Table 1: Physical and Chemical Properties of this compound

The spectroscopic properties of this compound facilitate its identification and purity assessment. Infrared spectroscopy typically reveals characteristic absorption bands corresponding to the amino group, carbonyl moiety of the carboxamide, and the C=S stretching of the sulfanylidene group. These distinctive structural features contribute to the compound's potential applications in pharmaceutical research and development.

Multicomponent Reaction Approaches

The most efficient synthesis of this compound involves multicomponent reaction (MCR) methodologies, particularly variations of the well-established Biginelli reaction. This reaction, recognized for over a century, has been extensively developed to improve efficiency, selectivity, and structural diversity of the resulting pyrimidine derivatives.

The classical Biginelli-type approach for synthesizing this compound typically involves the condensation of three components:

- Benzaldehyde (providing the phenyl group at the 4-position)

- A suitable β-ketoamide derivative (contributing to the carboxamide group at the 5-position)

- Thiourea (forming the sulfanylidene group at the 2-position)

This convergent synthetic strategy enables the formation of the tetrahydropyrimidine ring system with appropriate substituents in a single operation. The reaction mechanism generally proceeds through a sequence of condensation, addition, and cyclization steps:

- Initial condensation between benzaldehyde and thiourea forms an N-acyliminium intermediate

- Subsequent reaction with the β-ketoamide component

- Intramolecular cyclization resulting in the tetrahydropyrimidine ring formation

- Final tautomerization to yield the desired product

Table 2: Typical Reagents for Multicomponent Synthesis of this compound

| Component | Function | Alternative Reagents |

|---|---|---|

| Benzaldehyde | Provides phenyl group at 4-position | Other aromatic aldehydes for different derivatives |

| β-ketoamide derivative | Contributes to carboxamide group at 5-position | Cyanoacetamide or similar derivatives |

| Thiourea | Forms sulfanylidene group at 2-position | Substituted thioureas for N-substituted products |

| Catalyst | Facilitates reaction progress | Phosphorus pentoxide, deep eutectic solvents, Lewis acids |

Green Chemistry Synthetic Routes

Recent advances in the preparation of this compound have focused on developing environmentally benign synthetic methodologies, addressing growing concerns regarding sustainability in chemical synthesis. These green chemistry approaches aim to minimize the use of hazardous reagents, reduce energy consumption, and decrease waste generation.

A particularly promising approach involves solvent-free multicomponent reactions, which eliminate the need for environmentally problematic organic solvents. For the synthesis of closely related compounds, notably 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, a solvent-free reaction between benzaldehyde, malononitrile, and thiourea has demonstrated significant success. This methodology can be adapted for the preparation of this compound by substituting appropriate reagents to incorporate the carboxamide functionality.

The environmental benefits of these solvent-free approaches include:

- Elimination of volatile organic compounds (VOCs) and associated health and environmental hazards

- Simplified reaction workup and purification procedures

- Reduced energy requirements due to absence of solvent heating and recovery

- Potential for catalyst recovery and reuse, further minimizing waste generation

One innovative approach reported for similar compounds utilizes mechanochemistry (mortar-pestle method), where reactants are ground together in the solid state to induce chemical transformation. This technique minimizes or completely eliminates solvent use while potentially reducing reaction times and energy consumption.

A comparative study of various preparation methods has demonstrated that microwave-assisted synthesis represents another significant advancement in the green preparation of pyrimidine derivatives, offering dramatically shortened reaction times (3-30 minutes) compared to conventional heating methods, along with improved yields (80-96%).

Reaction Conditions Optimization

The successful preparation of this compound requires careful optimization of reaction parameters to maximize yield and product purity. Research on structurally related compounds has identified several critical factors that significantly influence reaction outcomes.

Temperature control represents a crucial parameter, with studies on similar compounds demonstrating optimal results at 80°C. This temperature provides sufficient thermal energy to overcome reaction barriers while avoiding decomposition or side reactions that may occur at higher temperatures. The reaction time optimization is equally important, with a 2-hour duration typically providing the best balance between conversion efficiency and operational practicality.

Table 4: Optimized Reaction Parameters for the Synthesis of this compound and Related Compounds

The molar ratio of reactants has been systematically investigated, with equimolar quantities of benzaldehyde, the appropriate nucleophilic component (such as malononitrile or a suitable β-ketoamide derivative), and thiourea (each at 2 mmol) yielding optimal results. This stoichiometric ratio ensures efficient utilization of starting materials without excessive use of any component.

Catalyst concentration optimization revealed that 0.3 mmol of catalyst (specifically ChCl:2ZnCl₂ for the green synthesis approach) provided the best yield. This quantity represents a balance between sufficient catalytic activity and avoidance of potential side reactions that might occur with excess catalyst.

The elimination of solvent in favor of solvent-free conditions has demonstrated multiple advantages including:

- Increased concentration of reactants, accelerating reaction rates

- Enhanced reactivity due to closer proximity of reactants

- Simplified workup and purification procedures

- Reduced environmental impact through elimination of organic solvents

- Potential for direct crystallization of products from the reaction mixture

One-Step Synthesis Methodologies

The development of one-step synthesis methods for this compound represents a significant advancement in synthetic efficiency. These approaches condense multiple reaction steps into a single operation, offering advantages in terms of time, resource utilization, and overall process simplicity.

A notable one-step methodology for the synthesis of structurally related compounds involves the condensation of aromatic aldehydes, malononitrile, and thiourea in the presence of phosphorus pentoxide (P₂O₅) in absolute ethanol under reflux conditions. This approach can be adapted for the synthesis of this compound by utilizing appropriate reactants to incorporate the carboxamide functionality.

The proposed reaction mechanism for this one-step synthesis proceeds as follows:

- Initial Knoevenagel condensation between benzaldehyde and the appropriate active methylene compound (such as cyanoacetamide for carboxamide incorporation)

- Nucleophilic addition of thiourea to the electrophilic Knoevenagel adduct

- Intramolecular cyclization forming the tetrahydropyrimidine ring

- Tautomerization yielding the final product

This approach presents several significant advantages:

- Operational simplicity with all components combined in a single reaction vessel

- Reduced time requirement compared to multi-step syntheses

- Minimized solvent and reagent consumption

- Potential for direct crystallization of product from the reaction mixture

- Tolerance for structural variations in the aromatic aldehyde component, enabling facile preparation of derivatives

The one-step methodology demonstrates particular utility in the rapid generation of compound libraries for biological screening and structure-activity relationship studies. The reported tolerance for various functional groups on the aromatic aldehyde component enables systematic structural modification to optimize properties such as solubility, lipophilicity, and potential biological activity.

Purification and Characterization Techniques

Following the synthesis of this compound, efficient purification and comprehensive characterization are essential to ensure product quality and structural confirmation. Various techniques have been employed for these purposes, optimized for the specific physicochemical properties of this heterocyclic compound.

The purification protocol for similar compounds typically involves an initial isolation of the crude product by filtration or precipitation, followed by purification steps to remove impurities. For the structurally related 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine, a purification sequence involving filtration, washing with petroleum ether, and recrystallization from ethanol has proven effective. This approach is likely applicable to this compound with potential modifications based on specific solubility considerations.

Table 5: Purification and Characterization Methods for this compound

Spectroscopic characterization provides crucial structural confirmation. Infrared spectroscopy typically reveals characteristic absorption bands for the amino group (NH₂), the carboxamide carbonyl, and the thioxo (C=S) functionality. Nuclear magnetic resonance spectroscopy (¹H-NMR) offers detailed structural information, with characteristic signals for the phenyl protons, the methine proton at the 4-position, and the exchangeable NH and NH₂ protons.

For compounds requiring higher purity levels, such as for biological testing or pharmaceutical applications, column chromatography may be employed using appropriate stationary phases and solvent systems. The selection of purification technique depends on factors including the scale of synthesis, required purity level, and intended application of the final product.

Yield Optimization Strategies

Maximizing the yield of this compound represents a critical aspect of synthetic process development, particularly for applications requiring substantial quantities of material. Research on structurally related compounds has identified several strategies that effectively enhance reaction yields.

The implementation of green chemistry techniques has demonstrated significant improvements in yield optimization. For similar compounds, solvent-free approaches have achieved yields of up to 62% using optimized conditions. Meanwhile, microwave-assisted synthesis methods have reported even more impressive yields ranging from 80-96% with dramatically shortened reaction times (3-30 minutes).

Table 6: Comparative Yield Analysis of Different Synthetic Approaches for Tetrahydropyrimidine Derivatives

Several factors have been identified as critical for yield optimization:

Reactant Purity : The use of high-purity starting materials significantly enhances yield by minimizing side reactions and impurity formation.

Reaction Parameter Control : Precise control of temperature, reaction time, and stirring efficiency ensures optimal conversion while minimizing degradation or side product formation.

Catalyst Selection and Loading : The choice of appropriate catalyst and optimization of catalyst concentration has demonstrated substantial impact on reaction yields, with deep eutectic solvents showing particular promise.

Work-up Procedure Optimization : Minimizing product loss during isolation and purification stages through optimized precipitation, filtration, and crystallization techniques preserves yield through the entire process.

Scale-up Considerations : Maintaining yield during reaction scale-up requires careful attention to heat and mass transfer effects, often necessitating modification of reaction parameters to compensate for changed reaction dynamics.

The investigation of structurally related compounds has demonstrated that optimized green chemistry approaches can achieve yields comparable to or exceeding traditional methods while simultaneously offering advantages in terms of environmental impact, operational simplicity, and resource utilization.

Stereochemical Considerations

The synthesis of this compound introduces important stereochemical considerations due to the creation of a chiral center at the 4-position, where the phenyl group attaches to the tetrahydropyrimidine ring. The stereochemical outcome of the synthesis significantly impacts the compound's three-dimensional structure and potentially its biological activity.

Research has identified the possibility of obtaining the stereochemically pure (4R)-configuration of this compound, as documented in the PubChem database. This stereoisomer, formally designated as (4R)-6-amino-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide, represents an important target for stereoselective synthesis methodologies.

The control of stereochemistry in the synthesis of this compound may be approached through several strategies:

Chiral Catalysis : The use of chiral catalysts, particularly those derived from naturally occurring chiral compounds, can induce preferential formation of one stereoisomer.

Substrate Control : Employing chiral substrates with existing stereogenic centers that can influence the stereochemical outcome of the cyclization step.

Kinetic Resolution : Separation of stereoisomers based on differential reaction rates with chiral reagents or catalysts.

Chromatographic Separation : Resolution of racemic mixtures using chiral stationary phases in chromatographic techniques.

The successful isolation of stereochemically pure material requires careful consideration of reaction conditions and purification techniques. Temperature control is particularly critical, as higher temperatures may promote racemization and loss of stereochemical integrity. Similarly, the choice of solvent can significantly impact stereoselectivity, with more structured, hydrogen-bonding solvents often enhancing stereochemical control through organization of the transition state.

For applications where stereochemical purity is essential, such as pharmaceutical development, comprehensive stereochemical analysis using techniques like chiral HPLC, optical rotation measurement, and circular dichroism spectroscopy becomes necessary to confirm enantiomeric purity and absolute configuration.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

Substitution: The amino and phenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have explored the anticancer potential of this compound. The presence of the tetrahydropyrimidine ring is believed to enhance its interaction with biological targets involved in cancer progression.

- Case Study : A study demonstrated that derivatives of tetrahydropyrimidines exhibited significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), DU145 (prostate cancer), and A375 (melanoma) cells. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrimidine ring can enhance activity against these cell lines .

Antimicrobial Properties

The compound has shown promising antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. Its mechanism is thought to involve disruption of bacterial cell wall synthesis.

- Case Study : Research indicated that derivatives containing the tetrahydropyrimidine core displayed significant antibacterial effects comparable to standard antibiotics like levofloxacin. The compounds were effective against various strains including Staphylococcus aureus and Escherichia coli .

| Compound | Bacteria Tested | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Derivative A | Staphylococcus aureus | 28 | |

| Derivative B | Escherichia coli | 26 |

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Case Study : In vitro assays demonstrated that certain derivatives could inhibit neuronal apoptosis induced by oxidative stress, suggesting a protective effect on neuronal cells. This finding opens avenues for further research into its application in conditions like Alzheimer's disease .

Role in Drug Design

The unique chemical structure of 6-amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide makes it a valuable scaffold for drug design.

- Applications : Researchers are exploring modifications to this scaffold to develop novel drugs targeting specific pathways involved in cancer and infectious diseases. The compound's ability to act as a lead compound in medicinal chemistry is being evaluated through various synthetic approaches and biological evaluations .

Summary of Findings

The applications of this compound span several therapeutic areas:

| Application | Description | Potential Impact |

|---|---|---|

| Anticancer | Significant antiproliferative effects on cancer cell lines | Development of anticancer agents |

| Antimicrobial | Effective against various bacteria | Alternative to existing antibiotics |

| Neuroprotective | Inhibition of neuronal apoptosis | Potential treatment for neurodegenerative diseases |

| Drug Design | Scaffold for new drug development | Innovation in therapeutic agents |

Mechanism of Action

The mechanism of action of 6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the amino and phenyl groups may interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

- 6-Methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles

Uniqueness

6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 6-position and the phenyl group at the 4-position, along with the sulfanylidene group, makes it a versatile compound for various applications in scientific research.

Biological Activity

6-Amino-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS Number: 98011-28-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its therapeutic potential against various diseases.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thioketones with amines under controlled conditions. The resulting compound has been characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Antiviral Activity

Research has shown that derivatives of tetrahydropyrimidine compounds exhibit antiviral properties. For instance, studies indicate that certain structural modifications can enhance activity against HIV integrase, a critical enzyme in the viral replication cycle. While specific data for 6-amino-4-phenyl-2-sulfanylidene itself is limited, its structural analogs have demonstrated IC50 values as low as 0.65 µM against HIV integrase .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial cell wall synthesis and function .

Enzyme Inhibition

Inhibition studies have highlighted the compound's potential in modulating enzyme activity. Notably, it has been tested for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases such as Alzheimer's. The inhibition constants (Ki) for these enzymes were found to be in the range of 68.48–530.80 nM, indicating promising activity .

Case Study 1: HIV Integrase Inhibition

A study focused on the structural analogs of tetrahydropyrimidine compounds reported that modifications could lead to enhanced inhibition of HIV integrase. The study utilized molecular docking to predict binding affinities and interactions within the active site of the enzyme .

Case Study 2: Antimicrobial Testing

Another research effort evaluated the antimicrobial efficacy of various tetrahydropyrimidine derivatives, including 6-amino-4-phenyl variants. These studies employed standard susceptibility testing methods against a panel of bacterial strains, demonstrating significant activity that warrants further exploration in clinical settings .

Data Table: Summary of Biological Activities

| Activity Type | Tested Compound | IC50/Ki Values | Mechanism |

|---|---|---|---|

| HIV Integrase Inhibition | Structural Analog (similar to target) | 0.65 µM | Inhibition of viral DNA integration |

| Antimicrobial | 6-Amino-4-phenyl derivative | Varies by strain | Disruption of cell wall synthesis |

| AChE Inhibition | 6-Amino-4-phenyl derivative | 68.48–530.80 nM | Enzyme inhibition affecting neurotransmission |

Q & A

Q. Q1. What synthetic methodologies are most effective for preparing 6-amino-4-phenyl-2-sulfanylidene-tetrahydropyrimidine derivatives?

Answer: The Biginelli reaction and its modifications are widely used for synthesizing tetrahydropyrimidine scaffolds. For example, ethyl-substituted analogs are synthesized via cyclocondensation of thiourea, aldehydes, and β-ketoesters under acidic conditions (HCl or acetic acid) at reflux temperatures . To adapt this for the target compound, replace the β-ketoester with a carboxamide precursor and optimize solvent systems (e.g., ethanol or acetonitrile) to enhance yields. Post-synthesis, purify via column chromatography using ethyl acetate/hexane gradients.

Q. Q2. How can researchers confirm the presence of the sulfanylidene (C=S) group in this compound?

Answer: X-ray crystallography (XRD) is definitive for confirming the sulfanylidene group’s position and geometry. For instance, XRD analysis of ethyl 6-methyl-2-sulfanylidene analogs revealed a planar thione group with a C=S bond length of ~1.68 Å, consistent with thioketone tautomers . Complement this with FT-IR (C=S stretch at 1200–1250 cm⁻¹) and ¹³C NMR (δ ~190–210 ppm for thiocarbonyl carbons) .

Advanced Synthesis Challenges

Q. Q3. How do regioselectivity issues arise during alkylation or functionalization of the sulfanylidene group?

Answer: Regioselectivity in alkylation is influenced by steric and electronic factors. In 2-sulfanylidene-tetrahydropyrimidines, alkylation typically occurs at the sulfur atom due to its nucleophilic character. For example, allylation of 6-amino-4-phenyl analogs proceeds regioselectively at sulfur to form thioethers, as confirmed by XRD and NMR . To avoid competing N-alkylation, use bulky electrophiles (e.g., allyl bromide) and polar aprotic solvents (DMF or DMSO) to stabilize the transition state.

Q. Q4. What strategies resolve tautomerism-related contradictions in spectroscopic data?

Answer: The sulfanylidene group can exist as thione (C=S) or thiol (S-H) tautomers, causing discrepancies in NMR and UV-Vis data. To resolve this:

- Use variable-temperature ¹H NMR (25–60°C) to observe dynamic equilibrium shifts.

- Perform DFT calculations (e.g., B3LYP/6-31G**) to predict tautomer stability. XRD is critical for identifying the dominant solid-state tautomer .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5. How can the antibacterial potential of this compound be systematically evaluated?

Answer: Adopt a tiered approach:

In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination). Compare with control antibiotics (e.g., ampicillin) .

SAR analysis : Modify substituents (e.g., phenyl ring halogenation) and correlate with activity. For example, trifluoromethyl groups on the phenyl ring enhance lipophilicity and membrane penetration in related compounds .

Computational and Theoretical Frameworks

Q. Q7. How should researchers address conflicting HPLC purity results versus spectroscopic data?

Answer:

- HPLC method validation : Ensure mobile phase compatibility (e.g., acetonitrile/water with 0.1% TFA) and column selection (C18 for polar compounds). Adjust gradient elution to resolve co-eluting impurities .

- Cross-validate with LC-MS : Detect molecular ion peaks ([M+H]⁺) to confirm identity.

- Re-crystallize : Purify the compound and re-analyze; impurities may co-crystallize, affecting HPLC but not solid-state XRD .

Advanced Structural Modifications

Q. Q8. What methodologies enable selective functionalization of the tetrahydropyrimidine ring?

Answer:

- Electrophilic aromatic substitution : Introduce halogens (Br₂/FeCl₃) at the phenyl ring para-position.

- Nucleophilic substitution : Replace the 6-amino group with alkyl/aryl amines via Buchwald-Hartwig coupling .

- Photocatalytic C-H activation : Use Ru(bpy)₃²⁺ catalysts under blue LED light to functionalize the pyrimidine ring at inert positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.